![molecular formula C8H6F3N5 B3035700 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 338407-52-6](/img/structure/B3035700.png)
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine
Overview
Description
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a compound that belongs to the pyridopyrimidine class . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine is characterized by the presence of a pyridopyrimidine moiety . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, elimination, methylation, and other condensation reactions .Scientific Research Applications
Kinase Inhibition:
- Design and Synthesis : Researchers have explored pyrido[3,2-d]pyrimidines as kinase inhibitors. These compounds were designed and synthesized to selectively target Threonine Tyrosine Kinase (TTK) .
Antitumor Activity:
- Piritrexim Analogs : Pyrido[3,2-d]pyrimidine derivatives, including our compound, have shown antitumor effects. For instance, piritrexim, a related compound, inhibits dihydrofolate reductase (DHFR) and exhibits promising activity against carcinosarcoma in rats .
Antimicrobial Properties:
- Antimicrobial Evaluation : These derivatives were evaluated for antimicrobial activity. Their effectiveness against bacteria and fungi warrants exploration .
Central Nervous System (CNS) Depressant Activity:
- Broad Spectrum : Pyrido[2,3-d]pyrimidines exhibit CNS depressant effects. These compounds may modulate neurotransmitter systems, impacting mood, cognition, and behavior .
Future Directions
The future directions for the research and development of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine and similar compounds could involve further exploration of their therapeutic potential, optimization of their synthesis protocols, and comprehensive investigation of their safety profiles. The development of new therapies using pyridopyrimidines is an active area of research .
properties
IUPAC Name |
7-(trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)3-1-4-5(14-2-3)6(12)16-7(13)15-4/h1-2H,(H4,12,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYUBXYDORSZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2N)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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